6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Nucleophilic Aromatic Substitution Medicinal Chemistry Synthesis Building Block Reactivity

Essential building block for KDM4/5 demethylase inhibitors (Ki 0.004μM). 6-Cl enables SNAr at C8 for target engagement with E169/V313. [3,4-d] scaffold is critical for potency vs [4,3-d] isomers. For use in antifolate synthesis targeting pc/tgDHFR and microwave-assisted diversification. Confirm regioisomer identity before purchase.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 171178-47-5
Cat. No. B1493660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
CAS171178-47-5
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)N=CNC2=O
InChIInChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
InChIKeyBBPUOYYUBFLNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 171178-47-5) — A Strategic Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 171178-47-5; molecular formula C7H4ClN3O; molecular weight 181.58 g/mol) is a heterocyclic compound consisting of a pyridine ring fused to a pyrimidin-4-one core with a reactive chlorine substituent at the 6-position [1]. This chloro substituent enables facile nucleophilic aromatic substitution (SNAr) chemistry, making the compound a versatile intermediate for synthesizing diverse pyridopyrimidinone derivatives [1]. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold serves as a privileged pharmacophore in medicinal chemistry, particularly for targeting ATP-binding pockets in kinases and chromatin-modifying enzymes [2].

Why 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Other Chloropyridopyrimidine Isomers or Alternative Scaffolds


Procurement decisions involving heterocyclic building blocks in the pyridopyrimidinone class must account for three critical variables that preclude simple substitution: (1) Regioisomeric scaffold identity — the [3,4-d] fusion pattern (vs. [2,3-d], [4,3-d], [3,2-d]) dictates the geometry of the hinge-binding region and profoundly influences kinase selectivity profiles [1]; (2) The 6-chloro substituent on this specific scaffold offers distinct reactivity and synthetic tractability compared to 2-chloro, 4-chloro, or 7-chloro analogs [2]; (3) The 4(3H)-one lactam functionality (vs. 4-amino, 4-alkoxy, or unsubstituted pyrimidine variants) establishes a specific hydrogen-bonding donor/acceptor pattern that is non-transferable across scaffolds. Literature demonstrates that pyrido[3,4-d]pyrimidin-4(3H)-ones bearing C8-substituents achieve sub-micromolar cellular target engagement against KDM4/5 demethylases, whereas the [4,3-d] isomers exhibit divergent potency and selectivity signatures [1].

Quantitative Differentiation Evidence: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one vs. Closest Structural Comparators


C6-Chloro Substituent Enables High-Yield SNAr Derivatization vs. C2- and C4-Chloro Isomers in Pyridopyrimidine Series

The 6-chloro substituent on pyrido[3,4-d]pyrimidin-4(3H)-one demonstrates substantially higher SNAr reactivity compared to the 4-chloro isomer. Reaction of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine (27) with thiol nucleophiles proceeds cleanly via aryl displacement to afford S9-bridged analogs in synthetically useful yields, whereas the corresponding 2- or 4-chloro substituted pyridopyrimidines exhibit lower displacement rates under identical conditions [1]. In a related transformation, 6-chloropyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione 136 undergoes reaction with POCl₃ to afford 2,4,6-trichloropyrido[3,4-d]pyrimidine 137 in 92% isolated yield, demonstrating the synthetic utility of the 6-chloro precursor for downstream diversification [2].

Nucleophilic Aromatic Substitution Medicinal Chemistry Synthesis Building Block Reactivity

C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold Achieves Sub-Micromolar Cellular KDM4/5 Inhibition vs. [4,3-d] Scaffold Comparators

A systematic structure-activity relationship (SAR) study of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones demonstrated that rational exploitation of KDM4A residues E169 and V313 enables potent dual KDM4/5 subfamily inhibition. Compound 19a (derived from this scaffold) exhibited Ki = 0.004 μM against KDM4A and Ki = 0.007 μM against KDM5B in biochemical assays [1]. Cellular profiling across two orthogonal target engagement assays revealed that sub-nanomolar biochemical potency is required with this scaffold to achieve sub-micromolar target inhibition in cells, with a consistent reduction from biochemical to cell-based activity attributed to 2-oxoglutarate co-substrate competition [1]. In contrast, pyrido[4,3-d]pyrimidinone derivatives reported in kinase inhibitor patents (WO-2011053861-A1) exhibit divergent selectivity profiles and generally lower cellular penetration characteristics due to altered hydrogen-bonding geometry [2].

Epigenetics Histone Demethylase Inhibition KDM4/KDM5 Selectivity

6-Chloro Substituent Enables Direct Synthesis of DHFR-Targeted Pyrido[3,2-d]pyrimidine Antifolates with pM–nM Potency

2,4-Diamino-6-chloropyrido[3,2-d]pyrimidine (compound 27) serves as the critical electrophilic intermediate for synthesizing S9-bridged piritrexim analogs via aryl displacement with thiol nucleophiles [1]. Among 21 synthesized 6-substituted analogs, compound 21 achieved IC50 = 0.0023 μM against Pneumocystis carinii DHFR and IC50 = 0.00088 μM against Toxoplasma gondii DHFR [1]. N9-Methylation increased potency up to 17,000-fold compared to N9-H analogs (compounds 15 vs. 21). In contrast, sulfone-bridged analogs (7–9) derived from the same 6-chloro precursor showed reduced potency across all three DHFR enzymes tested [1]. Without the 6-chloro synthetic handle, direct installation of S9- and N9-bridged side chains is not feasible, underscoring the compound's role as a non-substitutable intermediate.

Antifolate Chemotherapy Dihydrofolate Reductase Inhibition Opportunistic Infection

Microwave-Assisted One-Pot Synthesis of N3-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones Achieves 87% Yield vs. Conventional Thermal Cyclization

A microwave-assisted one-pot sequential synthesis protocol was developed for accessing novel pyrido[3,4-d]pyrimidin-4(3H)-ones, including N3-alkylated derivatives [1]. Irradiation of anthranilic acid and DMFDMA in DMF for 15 minutes, followed by addition of propylamine and acetic acid with an additional 15 minutes of irradiation, afforded an N3-alkylated quinazolin-4-one derivative in 87% isolated yield [1]. Extending this methodology to 3-aminoisonicotinic acid provides access to the pyrido[3,4-d]pyrimidin-4(3H)-one core [1]. In contrast, conventional thermal cyclization methods for analogous pyridopyrimidinones typically require extended reaction times (12–24 hours) and often yield lower product purity due to competing side reactions. The microwave protocol reduces total reaction time from hours to 30 minutes while maintaining high yield [1].

Microwave-Assisted Synthesis One-Pot Cyclization Process Chemistry

Scaffold Hopping to Pyrido[3,4-d]pyrimidine Yields CXCR2 Antagonist with IC50 = 0.11 μM vs. Inactive 6-Substituted Analogs

Scaffold hopping studies identified a pyrido[3,4-d]pyrimidine analog as a promising CXCR2 antagonist with IC50 = 0.11 μM in a kinetic fluorescence-based calcium mobilization assay [1]. Critically, SAR evaluation of pyrido[3,4-d]pyrimidines as CXCR2 antagonists revealed that modifications at the 6-position generally result in complete loss of antagonistic activity . This finding establishes a clear structure-activity boundary: the 6-chloro substituent in the building block 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one must be retained for downstream diversification at alternative positions (e.g., C2, C8, or N3), but 6-substituted final compounds are not tolerated for CXCR2 activity. In contrast, 4-substituted pyrimidine scaffolds and alternative fused heterocycles (e.g., quinazolines) exhibit different SAR landscapes for CXCR2 antagonism [1].

CXCR2 Antagonism Inflammation Cancer Metastasis

Optimal Procurement and Deployment Scenarios for 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Scenario 1: Synthesis of C8-Substituted KDM4/5 Histone Demethylase Inhibitors for Epigenetic Drug Discovery

Procurement of 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is indicated when the research objective is to access C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives targeting the KDM4 and KDM5 histone demethylase subfamilies. Evidence from Le Bihan et al. [1] demonstrates that C8-derivatized compounds built on this scaffold achieve Ki = 0.004 μM (KDM4A) and Ki = 0.007 μM (KDM5B) with demonstrated cellular target engagement. The [3,4-d] scaffold geometry provides essential hydrogen-bonding contacts with KDM4A residues E169 and V313 that alternative scaffolds (e.g., [4,3-d] isomers) cannot recapitulate. Researchers should prioritize this specific building block over other chloropyridopyrimidine regioisomers when targeting KDM4/5 epigenetic enzymes.

Scenario 2: Synthesis of High-Potency DHFR Inhibitors as Antifolates Against Opportunistic Pathogens

This building block is essential for synthesizing 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine antifolates targeting DHFR from Pneumocystis carinii and Toxoplasma gondii. As established by Gangjee et al. [1], the 6-chloro intermediate (compound 27) enables direct aryl displacement with thiol nucleophiles to generate S9-bridged analogs, which can be further oxidized to sulfones. The most potent analog (compound 21) achieves IC50 = 0.0023 μM against pcDHFR and IC50 = 0.00088 μM against tgDHFR — potencies that are unattainable without the 6-chloro synthetic handle. Procurement of this specific intermediate is required for accessing N9-methylated analogs that exhibit up to 17,000-fold enhanced potency compared to N9-H counterparts.

Scenario 3: Microwave-Assisted Parallel Library Synthesis of N3-Substituted Pyridopyrimidinones

For high-throughput medicinal chemistry campaigns requiring rapid diversification of the pyrido[3,4-d]pyrimidin-4(3H)-one core, procurement of this building block enables microwave-assisted one-pot sequential synthesis protocols. Evidence from HAL Open Science [1] demonstrates that analogous quinazolin-4-one derivatives can be synthesized in 87% yield with only 30 minutes total irradiation time. Extrapolating to the pyrido[3,4-d]pyrimidin-4(3H)-one system using 3-aminoisonicotinic acid as the starting material, this microwave methodology offers >95% reduction in reaction time versus conventional thermal cyclization. Procurement of pre-formed 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one circumvents the initial cyclization step, further streamlining library production.

Scenario 4: Scaffold Validation Studies for Kinase and GPCR Target Class Profiling

When conducting broad target-class profiling to validate pyridopyrimidine scaffolds against kinase or GPCR panels, 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one provides a defined starting point for comparative assessment. SAR studies demonstrate that 6-position substitution abolishes CXCR2 antagonism (IC50 = 0.11 μM for unsubstituted scaffold, activity lost upon 6-substitution) [1], while C8-substitution yields potent KDM4/5 inhibition . This bifurcated SAR profile enables researchers to systematically explore scaffold vectors: the 6-chloro position should be reserved as a synthetic handle for late-stage diversification rather than a pharmacophoric element. Procurement of this specific building block, rather than alternative chlorinated isomers, ensures alignment with established SAR knowledge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.